molecular formula C9H7BrN2O B2897929 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one CAS No. 1706749-51-0

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one

Cat. No.: B2897929
CAS No.: 1706749-51-0
M. Wt: 239.072
InChI Key: RSRQPUNBPIDFFJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one (CAS 1706749-51-0) is a brominated naphthyridine derivative of high interest in medicinal and synthetic chemistry. This compound serves as a versatile and crucial synthetic intermediate for constructing complex nitrogen-containing heterocycles. The bromine substituent at the 4-position makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the introduction of diverse carbon-based motifs . Furthermore, the naphthyridine core is a privileged scaffold found in numerous alkaloids and biologically active molecules, showing a broad spectrum of potential pharmacological properties . Researchers utilize this building block to access more elaborate structures, including analogues of pyridoacridine alkaloids, which are a class of marine natural products known for their diverse biological activities . The compound is characterized by its molecular formula (C9H7BrN2O) and a molecular weight of 239.07 g/mol . It is supplied with a typical purity of 95% and should be stored sealed in a dry, room-temperature environment to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Safety Information: This compound carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-bromo-2-methyl-2,7-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQPUNBPIDFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridine core play crucial roles in its binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

  • Bromine Position : Shifting bromine from position 4 (reference compound) to 7 (CAS 1151802-14-0) alters electronic properties and binding affinity in bromodomain interactions .
  • Ring Saturation : Saturated analogs (e.g., 5-Bromo-1,2,3,4-tetrahydro-[1,7]naphthyridine) exhibit reduced aromaticity, impacting solubility and metabolic stability .

Physicochemical Properties

  • Stability : The reference compound is stable at room temperature when sealed in dry conditions, whereas 7-Bromo-1,5-naphthyridin-4(1H)-one requires refrigeration, suggesting higher hygroscopicity or thermal sensitivity .
  • Solubility: The methyl group in the reference compound slightly increases lipophilicity (clogP ~1.8) compared to non-methylated analogs (clogP ~1.5), influencing membrane permeability .

Biological Activity

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one (CAS No. 1706749-51-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C9H7BrN2O
  • Molecular Weight : 239.07 g/mol
  • Structure : The compound features a naphthyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from naphthyridines, including 4-bromo derivatives. Research indicates that the presence of bromine enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in relation to bromodomain-containing proteins. Bromodomain inhibitors are crucial in cancer therapy as they modulate gene expression involved in cell proliferation and survival. Compounds structurally related to this compound have demonstrated nanomolar affinity for various bromodomains (e.g., BRD4 and BRD9), with implications for leukemia treatment .

The biological activity of this compound is largely attributed to its interaction with bromodomains. These domains are epigenetic readers that recognize acetylated lysines on histones and non-histone proteins, influencing transcriptional regulation. The compound's ability to inhibit these interactions can lead to altered gene expression profiles associated with tumorigenesis and microbial resistance .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of several naphthyridine derivatives against common pathogens. The results indicated that 4-bromo derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity in Leukemia Models

In a model using human leukemia cell lines, treatment with compounds similar to this compound resulted in significant reductions in cell viability and proliferation rates. The mechanism was linked to the inhibition of BRD4-mediated transcriptional activation of oncogenes .

Research Findings Summary Table

Study Biological Activity Findings
Study 1AntibacterialSignificant activity against Gram-positive and Gram-negative bacteria; MIC values comparable to antibiotics .
Study 2AnticancerInhibition of leukemia cell proliferation; effective against BRD4 and BRD9 .
Study 3Mechanism ExplorationInteraction with bromodomains alters gene expression related to cancer progression .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one, and how do they influence its reactivity?

  • Structural Insights : The compound features a fused bicyclic 2,7-naphthyridine core with a bromine substituent at position 4 and a methyl group at position 2. The bromine atom enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl group influences steric effects and hydrogen-bonding interactions .
  • Reactivity : Bromine at position 4 facilitates nucleophilic aromatic substitution (SNAr) under mild conditions, whereas the lactam moiety (1,2-dihydro-1-one) enables hydrogen bonding with biological targets like kinases or bromodomains .
Key Structural Data Value
Molecular FormulaC₉H₇BrN₂O
Molecular Weight255.07 g/mol (analogous data)
Canonical SMILESCC1C(=O)Nc2cc(Br)cnc21
Hydrogen Bond Acceptors/Donors3 / 1
Source: Computed from analogs in

Q. What synthetic routes are commonly employed for preparing this compound, and what are their critical steps?

  • Methodology : Multi-step synthesis typically involves:

Core Formation : Cyclization of substituted pyridine derivatives with acrylamide intermediates under acidic conditions .

Bromination : Electrophilic bromination (e.g., NBS or Br₂ in DCM) at position 4, guided by directing groups like the lactam oxygen .

Methylation : Quaternization of the nitrogen at position 2 using methyl iodide or dimethyl sulfate .

  • Critical Challenges :

  • Regioselectivity in bromination (avoiding di-substitution).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~1.5 ppm, lactam carbonyl at δ ~165 ppm) .
  • LC-MS/MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 256.0) .
  • X-ray Crystallography : Resolves dihydro-1-one conformation and hydrogen-bonding networks (as seen in naphthyridine analogs) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate, and what challenges arise in regioselectivity?

  • Optimization Strategies :

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid coupling at position 4 .
  • Solvent/Base : Use of DMF/K₃PO₄ at 80–100°C to enhance reaction rates .
    • Challenges :
  • Competing reactivity at position 7 (minor product formation).
  • Steric hindrance from the methyl group reducing coupling efficiency.
    • Validation : Monitor reaction progress via TLC and isolate products using preparative HPLC .

Q. What strategies are used to resolve contradictions in biological activity data across studies involving this compound?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) or buffer pH .
  • Cellular Context : Differences in cell permeability (logP ~2.1) or efflux pump activity .
    • Resolution :
  • Standardize assays using reference inhibitors (e.g., staurosporine).
  • Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What methodological considerations are critical when designing in vitro assays to study its enzyme inhibition potential?

  • Experimental Design :

Target Selection : Prioritize bromodomains (BRD9/7) or kinases (e.g., JAK2) based on structural analogs .

Controls : Include DMSO vehicle controls and known inhibitors (e.g., BI-9654 for BRD9) .

Dose-Response : Use 10-point dilution series (1 nM–100 µM) to calculate IC₅₀.

  • Data Interpretation :

  • Account for compound stability in assay buffers (e.g., hydrolysis of lactam ring at pH >8) .
  • Validate hits via counter-screens against unrelated targets (e.g., GPCRs) .

Data Contradiction Analysis

  • Example : Conflicting reports on solubility (DMSO vs. aqueous buffers).
    • Root Cause : Lactam ring hydrolysis in aqueous media increases apparent solubility but reduces active compound concentration .
    • Mitigation : Pre-dissolve in DMSO and use freshly prepared solutions for assays .

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